molecular formula C22H29N3O5S B2689230 3,4-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021040-39-0

3,4-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No. B2689230
CAS RN: 1021040-39-0
M. Wt: 447.55
InChI Key: HWLXKHLMKJDGTL-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide, commonly known as DSP-4, is a chemical compound that has been used in scientific research for several decades. DSP-4 is a selective noradrenergic neurotoxin that has been used to study the role of noradrenergic neurons in various physiological and pathological conditions.

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been investigated for its anti-inflammatory potential. Research studies have explored its effects on inflammatory pathways and cytokine regulation. For instance, a study titled “Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives” demonstrated promising anti-inflammatory properties . Further investigations are needed to elucidate the underlying mechanisms.

Antibacterial Activity

In silico docking simulations of related piperazine derivatives (including this compound) against oxidoreductase enzymes revealed favorable interactions with the binding site. These interactions were primarily hydrophobic, suggesting potential antibacterial activity . Experimental validation is crucial to confirm these findings.

properties

IUPAC Name

3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-29-20-10-9-18(17-21(20)30-2)22(26)23-11-6-16-31(27,28)25-14-12-24(13-15-25)19-7-4-3-5-8-19/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLXKHLMKJDGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide

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